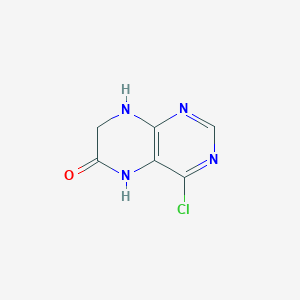

4-Chloro-7,8-dihydropteridin-6(5H)-one

Description

Properties

IUPAC Name |

4-chloro-7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVTUVCSHLNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857225-57-1 | |

| Record name | 4-chloro-5,6,7,8-tetrahydropteridin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Aminopyrimidine Precursors

The primary synthetic approach to 4-Chloro-7,8-dihydropteridin-6(5H)-one involves the cyclization of appropriately substituted aminopyrimidine precursors. A common method includes the reaction of 2,4,5-triaminopyrimidine with chloroacetic acid under reflux conditions in organic solvents such as ethanol or methanol. This process facilitates ring closure to form the pteridinone core with a chlorine substituent at position 4.

- Typical conditions : Reflux in ethanol or methanol; use of catalysts to promote cyclization.

- Key reagents : 2,4,5-triaminopyrimidine, chloroacetic acid.

- Outcome : Formation of the 4-chloro-substituted dihydropteridinone ring system.

Tandem Nucleophilic Aromatic Substitution (SnAr) and Amidation Cyclization

An alternative synthetic strategy employs tandem SnAr-amidation cyclization reactions. For instance, 4-chloropyrimidin-5-amine can be reacted with amino acids under catalysis by zinc chloride or acidic conditions such as concentrated hydrochloric acid in dimethylformamide (DMF). This method efficiently constructs the dihydropteridinone scaffold with high specificity.

- Catalysts : ZnCl₂ or concentrated HCl.

- Solvents : DMF or similar polar aprotic solvents.

- Advantages : Enables incorporation of chiral centers and functional diversity.

Solid-Phase Synthesis

Solid-phase synthetic methodologies have been applied to the preparation of 4-Chloro-7,8-dihydropteridin-6(5H)-one derivatives. Using 4,6-dichloro-5-nitropyrimidine as a building block, solid-phase synthesis allows for rapid generation of compound libraries with high yields (up to 87%) and facilitates structure-activity relationship (SAR) studies.

- Benefits : Improved purity, scalability, and efficiency.

- Applications : Rapid derivatization for medicinal chemistry optimization.

Industrial Production Methods

Industrial synthesis largely mirrors laboratory-scale methods but incorporates process optimizations such as:

- Use of continuous flow reactors to enhance reaction control.

- Optimization of parameters including temperature, pressure, and catalyst concentration to maximize yield and purity.

- Purification techniques like recrystallization and chromatography to obtain high-purity final products suitable for pharmaceutical applications.

Representative Laboratory-Scale Synthesis Example

A closely related compound, 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, illustrates a practical synthetic sequence that can inform preparation of 4-chloro analogs:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate, iron powder, glacial acetic acid, 60°C, 2 h | Reduction of nitro group to amine | - |

| 2 | Filtration, washing with hot acetic acid and ethyl acetate | Work-up and purification | - |

| 3 | Washing with saturated sodium bicarbonate and brine, drying over sodium sulfate, evaporation | Isolation of intermediate | - |

| 4 | Trituration with hot isopropyl ether | Crystallization of final product | 61 |

This method demonstrates the use of iron powder reduction in acidic medium followed by purification steps to obtain the target dihydropteridinone derivative.

Reaction Types and Chemical Transformations

The 4-Chloro-7,8-dihydropteridin-6(5H)-one scaffold undergoes several key chemical reactions relevant to its synthesis and derivatization:

| Reaction Type | Reagents/Conditions | Outcome/Product Type |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Pterin derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Tetrahydropteridinone derivatives |

| Nucleophilic Substitution | Amines, thiols; base (NaOH, K₂CO₃); polar solvents (DMSO) | Substituted pteridinones via chlorine displacement |

These transformations enable functional modifications at the 4-chloro position, facilitating the synthesis of diverse analogs with tailored biological activities.

Analytical and Characterization Techniques

To confirm the successful synthesis and structural integrity of 4-Chloro-7,8-dihydropteridin-6(5H)-one, several spectroscopic and analytical methods are employed:

- Nuclear Magnetic Resonance (1H/13C NMR) : Identification of dihydropteridinone ring protons and confirmation of chlorine substitution.

- High-Resolution Mass Spectrometry (HRMS) : Verification of molecular formula and purity.

- Infrared (IR) Spectroscopy : Detection of characteristic functional groups such as carbonyl (C=O) and NH stretches.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Scale | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of 2,4,5-triaminopyrimidine with chloroacetic acid | Reflux in ethanol/methanol, catalyst | Lab/Industrial | Straightforward, well-established | Variable |

| Tandem SnAr-amidation cyclization | 4-chloropyrimidin-5-amine, amino acids, ZnCl₂ or HCl in DMF | Lab | Incorporates chiral centers | High |

| Solid-phase synthesis | 4,6-dichloro-5-nitropyrimidine, resin-bound synthesis | Lab/Scale-up | High purity, rapid library creation | Up to 87 |

| Iron powder reduction (related analog) | Iron powder, acetic acid, 60°C, filtration, crystallization | Lab | Mild reduction, easy purification | 61 |

Research Findings and Applications

- The chlorine substituent at position 4 is pivotal for biological activity, enabling interactions with proteins such as kinases and bromodomains.

- The synthetic methods allow for structural modifications at multiple positions, facilitating the design of dual inhibitors targeting oncogenic kinases and epigenetic regulators.

- Industrial methods focus on scalability and purity, employing continuous flow and optimized reaction parameters.

- The compound serves as a key intermediate in the synthesis of clinically relevant molecules like BI-2536, which has dual kinase and bromodomain inhibitory activity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pterin derivatives.

Reduction: Reduction reactions can convert it to tetrahydropteridinone derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Pterin derivatives.

Reduction: Tetrahydropteridinone derivatives.

Substitution: Various substituted pteridinones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-7,8-dihydropteridin-6(5H)-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives.

Biology: The compound is studied for its role in enzyme inhibition and as a potential modulator of metabolic pathways.

Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antimicrobial and anticancer activities.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The chlorine atom at the 4-position enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Dihydropteridinones

Key Observations:

Substitution Position Matters: The 4-chloro substitution (as in 4-Chloro-7,8-dihydropteridin-6(5H)-one) is critical for binding to Hsp90 and BET proteins, enabling nanomolar potency in oncology targets . 2-Chloro analogs (e.g., 2-Chloro-7,8-dihydropteridin-6(5H)-one) are less explored pharmacologically but serve as intermediates for further functionalization .

Alkyl/Aryl Modifications :

- Addition of methyl at C8 (e.g., 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one) enhances kinase inhibition by improving hydrophobic interactions with ATP-binding pockets, as seen in the VRK1 inhibitor complex (PDB: 6CQH) .

- Bulkier substituents (e.g., ethyl/isopropyl at C7/C8 in (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one) may reduce solubility but increase target selectivity .

Hybrid Derivatives :

Key Observations:

Table 3: Pharmacological Profiles

Biological Activity

4-Chloro-7,8-dihydropteridin-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : 4-Chloro-7,8-dihydropteridin-6(5H)-one

- CAS Number : 857225-57-1

- Molecular Formula : C_7H_6ClN_3O

- Molecular Weight : 185.59 g/mol

The biological activity of 4-Chloro-7,8-dihydropteridin-6(5H)-one is primarily attributed to its interaction with various molecular targets:

- Inhibition of Hsp90 : This compound has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), which plays a crucial role in protein folding and stability. Inhibition of Hsp90 can lead to the degradation of oncogenic proteins, thereby exerting anti-cancer effects .

- Kinase Inhibition : Research indicates that derivatives of dihydropteridinones can selectively inhibit kinases involved in cancer progression. For instance, structural modifications have led to compounds that show nanomolar potency against Her2 and other kinases without affecting a broad range of unrelated kinases .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways or direct effects on neuronal survival .

Biological Activity Summary

The following table summarizes the biological activities associated with 4-Chloro-7,8-dihydropteridin-6(5H)-one and its derivatives:

Case Studies

- Hsp90 Inhibition Study : A series of 7,8-dihydropteridin-6(5H)-ones were synthesized and evaluated for their ability to inhibit Hsp90. The most potent compounds demonstrated significant cytotoxicity against various human tumor cell lines, with IC50 values in the nanomolar range .

- Kinase Selectivity Profile : A study focused on the structure-activity relationship (SAR) of dihydropteridinones revealed that specific modifications could enhance selectivity for ALK and BRD4 kinases while minimizing off-target effects on other kinases . This selectivity is crucial for developing targeted cancer therapies.

- Neuroprotective Mechanisms : Research has indicated that certain pteridine derivatives might modulate neuroinflammatory responses, suggesting a potential role in treating neurodegenerative diseases. However, further studies are needed to establish these effects conclusively .

Q & A

Q. What computational approaches aid in understanding the binding mechanisms of this compound to biological targets?

- Methodological Answer : Use molecular docking with crystallographic data (e.g., PDB entry 4i6b for Plk-2 inhibitors) to predict binding modes. Molecular dynamics simulations can assess stability of interactions (e.g., hydrogen bonding with residues within 3.7 Å of the ligand) . QSAR models may link substituent electronic properties (e.g., Cl logP) to activity .

Q. How does the introduction of different substituents affect the compound's pharmacological profile?

- Methodological Answer : Substituents alter solubility, target affinity, and metabolic stability. For example:

- Chloro groups : Enhance antimicrobial activity via electrophilic interactions .

- Cyclopentyl/isopentyl groups : Improve selectivity for kinase targets (e.g., Hsp90) by filling hydrophobic pockets .

- Amino or hydroxyl groups : Increase solubility but may reduce membrane permeability .

Q. What methodologies ensure scalability of synthesis while maintaining reaction efficiency?

- Methodological Answer : Scale-up strategies include:

- Flow chemistry : For continuous SnAr-amidation reactions, reducing side-product formation .

- Polymer-supported synthesis : Simplifies purification and reduces solvent waste (e.g., ’s 41–79% yields) .

- DoE-optimized batch processes : Maintain high yields (>95%) and enantiopurity during kilogram-scale production .

Data Contradiction Analysis

- Example : Variability in antimicrobial activity may stem from differences in bacterial strains (e.g., E. coli vs. S. aureus) or chloro substitution patterns. Resolve via meta-analysis of MIC data across studies and structural alignment of active analogs .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.